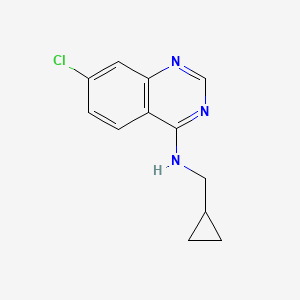

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-9-3-4-10-11(5-9)15-7-16-12(10)14-6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFUVGWLRJOTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239800 | |

| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477870-11-4 | |

| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine typically involves the reaction of 7-chloroquinazoline with cyclopropylmethylamine. The reaction is carried out under anhydrous conditions to prevent any side reactions. The process can be summarized as follows:

Starting Materials: 7-chloroquinazoline and cyclopropylmethylamine.

Reaction Conditions: The reaction is conducted in a suitable solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture.

Catalysts and Reagents: A base such as triethylamine or sodium hydride is often used to facilitate the reaction.

Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger quantities of starting materials and solvents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Below is a detailed comparison of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine with structurally related compounds:

Key Research Findings

- Synthetic Routes :

- The target compound is synthesized via nucleophilic substitution of 4-chloroquinazoline intermediates with cyclopropylmethylamine, analogous to methods used for 5b .

- By contrast, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine is produced via cyclization, chlorination, and substitution, with yields >85% under optimized conditions .

- Methoxy groups (e.g., in 17A) enhance aqueous solubility but reduce membrane permeability compared to halogens .

Data Tables

Table 1: Spectral and Analytical Data

Biological Activity

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.67 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.67 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer activity. For instance, research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results showed that it inhibited cell growth with IC50 values ranging from 5 to 15 µM, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases: Quinazolines are known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- NF-κB Pathway: The compound has been shown to inhibit the NF-κB signaling pathway, which is often activated in cancer cells, leading to increased survival and proliferation .

- Apoptosis Induction: It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

Selectivity and Efficacy

Pharmacological evaluations have revealed that this compound exhibits selectivity towards specific targets compared to other quinazoline derivatives. For example, it demonstrates lower toxicity in normal cells while effectively targeting malignant cells.

Table: Comparison of IC50 Values for Various Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 5 - 15 |

| Other Quinazolines | 10 - 30 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 4,7-dichloroquinazoline with cyclopropylmethylamine. Optimized conditions involve using a polar aprotic solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours, with a base like cesium carbonate to deprotonate the amine. Catalysts such as Pd(dba)₂ or BINAP may enhance regioselectivity for the 7-chloro position . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) yields >95% purity.

Q. How is structural characterization of this compound validated?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinazoline), cyclopropylmethyl CH₂ (δ 3.2–3.5 ppm), and NH (δ 5.8–6.2 ppm, exchangeable). Carbon signals for the quinazoline core appear at δ 150–160 ppm .

- HRMS : Confirm molecular weight (C₁₂H₁₃ClN₄ requires m/z 248.083). Isotopic patterns (e.g., Cl at m/z 248/250) validate the presence of chlorine .

- HPLC : Reverse-phase C18 columns with ACN/H₂O gradients assess purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

- Methodology : Discrepancies often arise from impurities in synthesis or assay conditions. To address this:

- Reproducibility checks : Validate purity via orthogonal methods (NMR, LC-MS) and compare with literature data .

- Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .

- SAR studies : Systematically modify substituents (e.g., replacing cyclopropylmethyl with pyridylmethyl) to isolate activity contributors .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- Methodology :

- Molecular docking : Use tools like AutoDock Vina to predict binding modes to targets (e.g., HDAC8 or kinases). Prioritize analogs with lower binding energy (ΔG < −8 kcal/mol) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Tools like SwissADME predict solubility (LogS > −4) and cytochrome P450 interactions to reduce off-target effects .

Q. What experimental approaches optimize solubility and bioavailability without compromising activity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the amine, which cleave in vivo .

- Co-crystallization : Screen with co-solvents (PEG 400, cyclodextrins) to enhance aqueous solubility (>1 mg/mL) .

- Salt formation : Use HCl or citrate salts to improve crystallinity and dissolution rates .

Q. How are conflicting data on metabolic stability addressed in preclinical studies?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Isotope labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., cyclopropyl CH₂) to slow degradation .

- In vivo PK/PD : Compare oral vs. intravenous administration in rodent models to calculate bioavailability (AUC₀–₂₄ ≥ 50% target) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.